[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452187
InChI: InChI=1S/C12H25N3/c1-14(12-4-5-12)9-11-3-2-7-15(10-11)8-6-13/h11-12H,2-10,13H2,1H3
SMILES: CN(CC1CCCN(C1)CCN)C2CC2
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine

CAS No.:

Cat. No.: VC13452187

Molecular Formula: C12H25N3

Molecular Weight: 211.35 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine -

Specification

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
IUPAC Name N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcyclopropanamine
Standard InChI InChI=1S/C12H25N3/c1-14(12-4-5-12)9-11-3-2-7-15(10-11)8-6-13/h11-12H,2-10,13H2,1H3
Standard InChI Key RUIVITAIUKRVQM-UHFFFAOYSA-N
SMILES CN(CC1CCCN(C1)CCN)C2CC2
Canonical SMILES CN(CC1CCCN(C1)CCN)C2CC2

Introduction

Chemical Synthesis and Industrial Preparation

The synthesis of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine involves multi-step organic reactions, often beginning with the formation of the piperidine ring. A representative pathway includes:

  • Piperidine Ring Formation: Cyclization of a diamine precursor (e.g., 1,5-diaminopentane) under acidic or basic conditions .

  • Aminoethyl Group Introduction: Nucleophilic substitution using 2-chloroethylamine or reductive amination with glyoxylic acid .

  • Cyclopropanation: Addition of a cyclopropyl group via Simmons–Smith reaction or transition metal-catalyzed cross-coupling.

  • Methylamine Functionalization: Quaternization or alkylation steps to introduce the methylamine moiety.

Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 65–89% in pilot studies) . Key catalysts include palladium for cross-couplings and sodium cyanoborohydride for reductive aminations .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Source
Piperidine formationH₂SO₄, 120°C, 12 h78
AminoethylationNaBH₃CN, DMF, RT89
CyclopropanationZn-Cu couple, CH₂I₂, Et₂O65
MethylationCH₃I, K₂CO₃, acetone72

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through advanced spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for the cyclopropyl methyl group (δ 0.8–1.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and aminoethyl resonances (δ 1.6–2.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 211.35 [M+H]⁺, consistent with its molecular weight.

  • IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1640 cm⁻¹ (C-N) confirm amine functionalities.

X-ray crystallography of its hydrochloride salt reveals a distorted chair conformation for the piperidine ring and a dihedral angle of 112° between the cyclopropyl and methylamine groups.

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral center at the piperidine C3 position:

  • (R)-Enantiomer: Higher 5-HT₃ affinity (IC₅₀: 95 nM) but increased hepatotoxicity in rat models.

  • (S)-Enantiomer: Improved metabolic stability (t₁/₂: 4.2 h vs. 2.8 h for R-form) and lower CYP3A4 inhibition .

Industrial synthesis typically produces racemic mixtures, necessitating chiral HPLC or enzymatic resolution for enantiopure batches.

Pharmacokinetics and Toxicity

  • Absorption: Oral bioavailability in mice is 34% due to first-pass metabolism .

  • Distribution: LogP = 1.2 ensures moderate blood-brain barrier penetration.

  • Metabolism: Hepatic oxidation via CYP2D6 forms inactive N-oxide derivatives.

  • Toxicity: LD₅₀ in rats is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey ModificationBioactivity (IC₅₀)Source
[1-(2-Aminoethyl)piperidin-2-yl] analoguePiperidin-2-yl substitution5-HT₃: 200 nM
Cyclopropyl-carbamic acid tert-butyl esterCarbamate functionalizationAnticancer: IC₅₀ 12 µM
Benzyl-cyclopropyl derivativeBenzyl substitutionAntimicrobial: MIC 16 µg/mL

Industrial and Research Applications

  • Drug Development: Investigated as a lead compound for antipsychotics and antibiotics.

  • Chemical Probes: Used in fluorescence-based assays to study receptor trafficking .

  • Agrochemicals: Patent applications highlight herbicidal activity against Amaranthus retroflexus .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure production.

  • Toxicity Mitigation: Structural modifications to reduce hepatotoxicity while retaining efficacy .

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor-specific uptake.

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